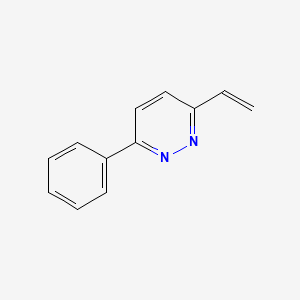

3-Ethenyl-6-phenylpyridazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-ethenyl-6-phenylpyridazine |

InChI |

InChI=1S/C12H10N2/c1-2-11-8-9-12(14-13-11)10-6-4-3-5-7-10/h2-9H,1H2 |

InChI Key |

XJNJBLRUTKNADX-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=NN=C(C=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Ethenyl 6 Phenylpyridazine

Retrosynthetic Analysis and Design of Precursor Molecules

The synthesis of 3-Ethenyl-6-phenylpyridazine can be approached through several retrosynthetic pathways. A primary strategy involves disconnecting the substituents from the pyridazine (B1198779) core. This suggests a pre-formed pyridazine ring, likely a 3,6-dihalopyridazine, which can be functionalized sequentially using cross-coupling reactions to introduce the ethenyl and phenyl groups. This pathway relies on the robustness and selectivity of modern cross-coupling chemistry.

Alternatively, a more fundamental retrosynthetic approach involves the disassembly of the pyridazine ring itself. This leads to acyclic precursors that can form the six-membered ring through a cycloaddition reaction. For instance, a [4+2] cycloaddition strategy would disconnect the ring into a four-atom, two-nitrogen component (like a tetrazine or a hydrazine (B178648) derivative) and a two-atom carbon component (an alkyne). The specific precursors would be designed to already contain the phenyl and ethenyl moieties, or precursors to them, which would then be incorporated directly during the ring-forming step. A common method involves the reaction between a 1,4-dicarbonyl precursor and hydrazine. researchgate.netnih.gov

These two general approaches—functionalization of a pre-existing core versus construction of the substituted ring—dictate the design and synthesis of the necessary precursor molecules.

Cycloaddition Strategies for Pyridazine Core Formation

The formation of the pyridazine ring is a critical step, and cycloaddition reactions offer a powerful and direct method for its construction.

Inverse Electron Demand Diels-Alder (IEDDA) Reactions Utilizing Tetrazines and Alkynes

The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a highly efficient method for synthesizing pyridazines. nih.gov This reaction typically involves an electron-deficient 1,2,4,5-tetrazine (the 4π component) reacting with an electron-rich or strained dienophile (the 2π component), such as an alkyne. nih.govacs.org The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that extrudes a molecule of dinitrogen to form the aromatic pyridazine ring. nih.gov

For the synthesis of this compound, this strategy could involve the reaction of 3,6-diphenyl-1,2,4,5-tetrazine with an ethenyl-containing alkyne or, more plausibly, a phenyl-substituted tetrazine with an ethenyl-substituted alkyne. The high regioselectivity often observed in these reactions is a significant advantage. organic-chemistry.org The versatility of the IEDDA reaction has been demonstrated in its compatibility with a wide range of functional groups and its application in complex chemical syntheses, including on-DNA library synthesis. nih.govacs.org

Table 1: IEDDA Reactions for Pyridazine Synthesis

| Diene (Tetrazine) | Dienophile (Alkyne/Alkene) | Conditions | Product | Key Features |

|---|---|---|---|---|

| 1,2,4,5-tetrazines | DNA-linked olefins | DMSO/water, 20°C | DNA-linked pyridazines | Demonstrates high biocompatibility and versatility for library synthesis. acs.org |

| Electron-deficient 1,2,3-triazines | Electron-rich 1-propynylamines | Neutral, metal-free | 6-aryl-pyridazin-3-amines | Highly regioselective with broad substrate compatibility. organic-chemistry.org |

Other [4+2] Annulation Pathways for Pyridazine Ring Assembly

Beyond IEDDA reactions with tetrazines, other [4+2] annulation pathways are well-established for pyridazine synthesis. A classical and widely used method is the condensation of 1,4-dicarbonyl compounds with hydrazine. researchgate.netnih.govacs.org To synthesize the this compound core, a precursor such as 1-phenyl-5-hexen-1,4-dione could be cyclized with hydrazine hydrate (B1144303).

More recent methodologies provide alternative routes. For example, a catalyst-free [4+2] cycloaddition-elimination reaction between α-halogeno hydrazones and enaminones has been developed, offering a novel and efficient method for constructing the pyridazine ring under mild conditions with high regioselectivity. rsc.org Additionally, aza-Diels-Alder reactions involving 1,2,3-triazines and alkynes can produce highly substituted pyridazines under neutral, metal-free conditions. organic-chemistry.org

Table 2: Alternative [4+2] Annulation Pathways

| Reactant 1 | Reactant 2 | Conditions | Product Type | Ref. |

|---|---|---|---|---|

| 1,4-dicarbonyl precursors | Hydrazine | Varies (e.g., ethanol, reflux) | Substituted Pyridazines | nih.gov |

| α-halogeno hydrazones | Enaminones | Catalyst-free, mild conditions | Regioselective Pyridazines | rsc.org |

| Ketene N,S-acetals | N-tosylhydrazones | TBAI/K2S2O8 promoted | Trisubstituted Pyridazines | organic-chemistry.org |

Cross-Coupling Methodologies for Ethenyl and Phenyl Substituent Introduction

Functionalizing a pre-formed pyridazine nucleus is a common and versatile strategy, significantly enhanced by the advent of palladium-catalyzed cross-coupling reactions. researchgate.net This approach typically starts with a 3,6-dihalopyridazine intermediate, allowing for the sequential and controlled introduction of the phenyl and ethenyl groups.

Palladium-Catalyzed Coupling Reactions (e.g., Heck, Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds on the pyridazine core. researchgate.net

The Suzuki-Miyaura reaction is one of the most efficient methods for preparing π-conjugated heterocyclic systems like this compound. nih.gov This reaction would involve the coupling of a halopyridazine (e.g., 3-chloro-6-phenylpyridazine) with a vinylboronic acid or ester, or sequentially coupling a 3,6-dihalopyridazine with phenylboronic acid and then a vinylboronic acid. These reactions are known for their high functional group tolerance and use of readily available boronic acid reagents. nih.govthieme-connect.com

The Heck reaction provides another route for introducing the ethenyl substituent. This would involve the palladium-catalyzed reaction of a halopyridazine (e.g., 3-chloro-6-phenylpyridazine) with ethylene (B1197577) or a vinyl derivative. Palladium catalysis is central to a wide array of functionalizations on the pyridazine ring, including Sonogashira and Stille reactions, demonstrating its broad utility. researchgate.netresearchgate.net

Table 3: Palladium-Catalyzed Reactions on Pyridazine Cores

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Example) | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aryl-boronic acids | Pd(PPh3)4 / Na2CO3 | 3-Aryl-6-thienylpyridazines | nih.gov |

| Suzuki-Miyaura | Pyridazine Triflates | Aryl-boronic acids/esters | Pd(PPh3)4 / aq. Na2CO3 | Biaryl Pyridazines | thieme-connect.com |

Copper-Promoted Cyclization Approaches

Copper-promoted or -catalyzed reactions also offer viable synthetic routes, particularly for the formation of the pyridazine ring from acyclic precursors. A novel and efficient strategy involves the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones. nih.gov This method yields 1,6-dihydropyridazines under mild conditions, which can then be easily oxidized to the corresponding aromatic pyridazines. organic-chemistry.orgnih.gov For the target molecule, a precursor could be designed from the condensation of phenylglyoxal with a suitable unsaturated hydrazine derivative, followed by copper-mediated cyclization. While direct copper-catalyzed cross-coupling on the pyridazine ring is less common than palladium-based methods, its role in the foundational cyclization step is significant. researchgate.netrsc.org

Table 4: Copper-Promoted Cyclization for Pyridazine Synthesis

| Starting Material | Reagent | Catalyst/Promoter | Product | Key Features | Ref. |

|---|---|---|---|---|---|

| β,γ-unsaturated hydrazones | N/A | Copper salt (e.g., Cu(OAc)2) | 1,6-Dihydropyridazines | Mild conditions, high functional group tolerance, good yields. | nih.gov |

Direct C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.gov While direct C-H vinylation of the pyridazine core at the 3-position to install the ethenyl group is a theoretically attractive approach, the regioselectivity of such reactions on heteroaromatic systems can be challenging to control. nih.gov The reactivity of C-H bonds in pyridazine is influenced by the two nitrogen atoms, often directing functionalization to specific positions.

For related heterocyclic systems, palladium-catalyzed direct C-H arylation has been successfully demonstrated. nih.govmdpi.com For instance, the C-H activation of thieno[3,2-d]pyrimidines has been achieved, showcasing the potential of this strategy for functionalizing six-membered nitrogen-containing rings. mdpi.com A hypothetical direct C-H vinylation of 6-phenylpyridazine would likely require a suitable directing group to achieve the desired regioselectivity at the C3 position. Research into radical-mediated C-H functionalization of 3,6-dichloropyridazine has shown that alkoxy groups can be introduced, suggesting that with the right radical precursor, a vinyl group might be attachable. nih.gov

| Strategy | Catalyst/Reagent | Potential Advantages | Challenges |

| Palladium-Catalyzed C-H Vinylation | Pd(OAc)₂, Ligands | Atom economy, reduced synthetic steps | Regioselectivity control, directing group requirement |

| Radical-Mediated C-H Vinylation | Radical Initiator, Vinyl Source | Alternative reactivity | Control of side reactions, radical precursor stability |

Multi-Component Reaction (MCR) Approaches for Diversified Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. growingscience.comnih.gov These reactions are particularly valuable for generating libraries of structurally diverse compounds for high-throughput screening. growingscience.com The synthesis of pyridazine derivatives has been successfully achieved through one-pot, three-component reactions. growingscience.comresearchgate.net

A potential MCR approach for a precursor to this compound could involve the condensation of an arylglyoxal (e.g., phenylglyoxal), a 1,3-dicarbonyl compound bearing a vinyl or protected vinyl group, and hydrazine hydrate. growingscience.comresearchgate.net The regioselectivity of such reactions is often high, with the aryl group from the glyoxal typically ending up at the 6-position of the pyridazine ring. growingscience.comresearchgate.net Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are also powerful tools for the synthesis of complex heterocyclic structures, though their direct application to pyridazine synthesis is less common. researchgate.net

| MCR Type | Reactants | Key Features | Reference Example |

| Three-Component Condensation | Arylglyoxal, 1,3-Dicarbonyl, Hydrazine | High regioselectivity, operational simplicity | Synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates growingscience.comresearchgate.net |

| Groebke-Blackburn-Bienaymé Reaction | Amidine, Aldehyde, Isocyanide | Access to fused imidazo[1,2-a]pyridazines | Synthesis of imidazo[1,2-a]pyrazin-8-amines rug.nl |

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rasayanjournal.co.in For the synthesis of pyridazine derivatives, several greener approaches have been developed. These include the use of microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net Solventless reactions or the use of environmentally benign solvents like water are also key aspects of green synthesis. growingscience.comresearchgate.netrasayanjournal.co.in

The use of catalysts, especially those that are reusable or based on abundant metals, is another important green chemistry principle. rasayanjournal.co.in For instance, metal-free protocols for the synthesis of pyridazine derivatives offer a sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org In the context of synthesizing this compound, employing a one-pot, multi-component reaction in water would align well with green chemistry principles by reducing the number of synthetic steps and minimizing waste. growingscience.comresearchgate.net

| Green Chemistry Approach | Benefit | Application in Pyridazine Synthesis |

| Microwave-Assisted Synthesis | Faster reaction rates, higher yields | Synthesis of various pyridazine derivatives rasayanjournal.co.inresearchgate.net |

| Use of Green Solvents (e.g., water) | Reduced environmental impact, improved safety | Three-component synthesis of pyridazines at room temperature growingscience.comresearchgate.net |

| Multicomponent Reactions | Increased efficiency, atom economy | One-pot synthesis of substituted pyridazines growingscience.comresearchgate.netrasayanjournal.co.in |

| Metal-Free Catalysis | Reduced toxicity and cost | Aza-Diels-Alder reactions for pyridazine synthesis organic-chemistry.org |

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of a desired product. This involves systematically varying parameters such as temperature, solvent, catalyst, and reactant concentrations. researchgate.net

Regioselectivity is a critical consideration in the synthesis of substituted pyridazines. For instance, in the inverse-electron-demand Diels-Alder (IEDDA) reaction of tetrazines with alkynes, the regioselectivity can be controlled by the substituents on both the tetrazine and the alkyne. rsc.org Similarly, in the three-component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates, the reaction proceeds with high regioselectivity, yielding the 6-aryl substituted pyridazine as the sole product. growingscience.comresearchgate.net This is attributed to the differential reactivity of the carbonyl groups in the arylglyoxal intermediate. growingscience.com

For the synthesis of this compound, a regioselective approach would be essential to ensure the correct placement of the ethenyl and phenyl groups. An aza-Diels-Alder reaction between a 1,2,3-triazine and an appropriate dienophile could offer a highly regioselective route to the pyridazine core. organic-chemistry.org

| Reaction Type | Key Factor for Regioselectivity | Outcome |

| Three-Component Condensation | Differential reactivity of arylglyoxal carbonyls | Formation of 6-aryl substituted pyridazines growingscience.comresearchgate.net |

| Inverse-Electron-Demand Diels-Alder | Electronic and steric effects of substituents | Controlled formation of pyridazine regioisomers rsc.org |

| Aza-Diels-Alder Reaction | Frontier molecular orbital interactions | Highly regioselective synthesis of 6-aryl-pyridazin-3-amines organic-chemistry.org |

While the primary focus is often on the construction of the pyridazine ring, controlling the stereochemistry of substituents can be important for certain applications. For the ethenyl group in this compound, there are no stereoisomers as it is a simple vinyl group. However, if the ethenyl group were to be further functionalized, for example, through an asymmetric dihydroxylation, then stereoselective control would become crucial.

Mechanistic Investigations of 3 Ethenyl 6 Phenylpyridazine Formation and Transformation

Elucidation of Reaction Pathways and Intermediate Species

The formation of 3-Ethenyl-6-phenylpyridazine can be conceptually divided into two main stages: the construction of the 6-phenylpyridazine core and the subsequent introduction of the ethenyl group at the 3-position.

Formation of the 6-Phenylpyridazine Core:

A common and plausible pathway for the synthesis of the 6-phenylpyridazine skeleton involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648). For 6-phenylpyridazine, a suitable precursor is 4-oxo-4-phenylbut-2-enal (B14279529) or a related derivative. A plausible reaction mechanism proceeds via the following steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine hydrate (B1144303) on one of the carbonyl groups of the 1,4-dicarbonyl precursor. This forms a hemiaminal-like intermediate.

Dehydration and Cyclization: Subsequent dehydration leads to the formation of a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine moiety onto the remaining carbonyl group results in a cyclic intermediate.

Aromatization: Further dehydration of this cyclic intermediate leads to the formation of the aromatic dihydropyridazine (B8628806), which can then be oxidized to the stable 6-phenylpyridazine ring. In some cases, depending on the starting material and reaction conditions, the dihydropyridazine may spontaneously aromatize.

A proposed mechanistic pathway for the formation of a substituted pyridazine (B1198779) ring from a β-ketoester and an arylglyoxal in the presence of hydrazine is illustrated by the reaction of t-butyl acetoacetate (B1235776) with phenylglyoxal. arkat-usa.org This involves initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to yield the pyridazine ring. arkat-usa.org

Introduction of the Ethenyl Group:

The introduction of the ethenyl group at the 3-position of the pre-formed 6-phenylpyridazine ring is typically achieved via transition metal-catalyzed cross-coupling reactions. A common precursor for these reactions is 3-chloro-6-phenylpyridazine (B182944), which can be synthesized by treating the corresponding pyridazinone with a chlorinating agent like phosphorus oxychloride (POCl₃). ptfarm.plnih.gov Three primary palladium-catalyzed cross-coupling reactions are suitable for this transformation: the Heck, Suzuki, and Stille reactions.

Heck Reaction Pathway: The Heck reaction couples the aryl halide (3-chloro-6-phenylpyridazine) with an alkene, such as ethylene (B1197577) or a vinyl source like vinyl acetate. iitk.ac.innih.gov The reaction pathway involves a series of well-defined intermediates within a catalytic cycle:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Cl bond of 3-chloro-6-phenylpyridazine, forming a Pd(II)-aryl intermediate.

Migratory Insertion (Carbopalladation): The vinyl substrate coordinates to the palladium center, followed by migratory insertion of the pyridazinyl group into the C=C bond of the vinyl partner.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C bond of the ethenyl group and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species reductively eliminates HX (in this case, HCl, which is neutralized by a base) to regenerate the Pd(0) catalyst.

Suzuki Reaction Pathway: The Suzuki coupling involves the reaction of 3-chloro-6-phenylpyridazine with a vinylboronic acid or a vinylboronate ester in the presence of a base. libretexts.orgharvard.eduorganic-chemistry.org The key intermediates in the catalytic cycle are:

Oxidative Addition: Similar to the Heck reaction, a Pd(0) species undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.

Transmetalation: The organoborane reagent is activated by the base to form a borate (B1201080) complex, which then transfers the vinyl group to the palladium center, displacing the halide. This forms a diorganopalladium(II) intermediate.

Reductive Elimination: This intermediate undergoes reductive elimination to yield the final product, this compound, and regenerate the Pd(0) catalyst.

Stille Reaction Pathway: The Stille reaction utilizes an organotin reagent, such as vinyltributyltin, to couple with 3-chloro-6-phenylpyridazine. wikipedia.orglibretexts.orgorganic-chemistry.org The mechanism is similar to the Suzuki coupling:

Oxidative Addition: A Pd(0) catalyst adds to the C-X bond of the pyridazine derivative.

Transmetalation: The organostannane transfers its vinyl group to the Pd(II) center. This step can sometimes be accelerated by the addition of copper(I) salts. organic-chemistry.org

Reductive Elimination: The resulting diorganopalladium(II) complex reductively eliminates the coupled product and regenerates the Pd(0) catalyst.

The intermediates in these catalytic cycles, particularly the Pd(II)-aryl and diorganopalladium(II) species, are central to the formation of the desired product.

Kinetic Studies and Rate-Determining Steps in Synthetic Sequences

For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step. psu.edu This is particularly true for less reactive aryl chlorides compared to aryl bromides or iodides. The rate of this step is influenced by the electron density of the aryl halide, the nature of the palladium catalyst, and the ligands coordinated to it. Electron-withdrawing groups on the aryl halide can accelerate this step.

In some cases, particularly with electron-rich aryl halides or when using bulky phosphine (B1218219) ligands, transmetalation (in Suzuki and Stille couplings) or reductive elimination can become rate-limiting. For the Suzuki reaction, the rate of transmetalation is dependent on the base used and the nature of the boronic acid. organic-chemistry.org In the Stille coupling, the transmetalation step is often slower than in the Suzuki reaction. mdpi.com

The reductive elimination step is generally fast, but its rate can be influenced by the steric bulk and electronic properties of the ligands on the palladium center. Bulky, electron-donating ligands often promote reductive elimination.

An illustrative table summarizing the likely kinetic parameters for the vinylation of 3-chloro-6-phenylpyridazine via different cross-coupling methods is presented below. The values are hypothetical and based on typical observations for similar systems.

| Reaction Type | Typical Rate-Determining Step | Factors Influencing Rate | Illustrative Relative Rate |

|---|---|---|---|

| Heck Coupling | Oxidative Addition | Pd catalyst, ligand, base, temperature | Moderate |

| Suzuki Coupling | Oxidative Addition or Transmetalation | Pd catalyst, ligand, base, nature of boronic acid | Fast |

| Stille Coupling | Transmetalation | Pd catalyst, ligand, additives (e.g., Cu(I)) | Slow to Moderate |

Catalytic Roles and Mechanisms in Pyridazine Synthesis

The synthesis of this compound relies heavily on catalysis, both for the formation of the pyridazine ring and for the subsequent C-C bond formation.

Catalysis in Pyridazine Ring Formation:

The initial condensation reaction to form the pyridazine ring is often catalyzed by acids or bases. An acidic catalyst protonates a carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by hydrazine. A basic catalyst can deprotonate hydrazine, increasing its nucleophilicity.

Catalysis in Ethenyl Group Installation:

The introduction of the ethenyl group is almost exclusively achieved through palladium catalysis. The catalytic cycle for these cross-coupling reactions is a cornerstone of modern organic synthesis.

Palladium(0) Species: The active catalyst in Heck, Suzuki, and Stille reactions is a coordinatively unsaturated Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a stable Pd(0) source like Pd(PPh₃)₄. libretexts.orglibretexts.org

Ligands: Phosphine ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and controlling the selectivity of the reaction. Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, PCy₃) are often used to promote the oxidative addition and reductive elimination steps. organic-chemistry.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands. organic-chemistry.org

Base (in Suzuki and Heck Reactions): In the Suzuki reaction, a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for activating the organoboron reagent to facilitate transmetalation. libretexts.org In the Heck reaction, a base (e.g., Et₃N, K₂CO₃) is required to neutralize the HX generated during the catalytic cycle and regenerate the Pd(0) catalyst. organic-chemistry.org

The table below details the key components and their roles in the catalytic systems for the vinylation of a pyridazine precursor.

| Reaction Type | Catalyst Precursor | Typical Ligands | Required Additives & Role |

|---|---|---|---|

| Heck Coupling | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tolyl)₃ | Base (e.g., Et₃N, K₂CO₃) - Regenerates Pd(0) |

| Suzuki Coupling | Pd(PPh₃)₄, PdCl₂(dppf) | PPh₃, XPhos, SPhos | Base (e.g., K₃PO₄, CsF) - Activates boronic acid |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | AsPh₃, P(furyl)₃ | Cu(I) salts (optional) - Accelerates transmetalation |

Transition State Analysis and Energy Profile Mapping

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for analyzing the transition states and mapping the energy profiles of complex catalytic reactions. While a specific energy profile for the synthesis of this compound has not been published, analysis of related systems provides significant insights.

Oxidative Addition Transition State: The transition state for the oxidative addition of 3-chloro-6-phenylpyridazine to a Pd(0) complex would involve the elongation of the C-Cl bond and the formation of new C-Pd and Pd-Cl bonds. The geometry is typically trigonal.

Transmetalation Transition State: In the Suzuki reaction, the transition state for transmetalation is often proposed to involve a bridging hydroxide (B78521) or alkoxide group between the boron and palladium atoms. For the Stille reaction, a cyclic transition state involving the palladium, the pyridazinyl group, the vinyl group, and the tin atom is likely.

Reductive Elimination Transition State: The transition state for reductive elimination involves the two organic groups (pyridazinyl and ethenyl) coming into close proximity on the palladium center before the C-C bond is fully formed. The geometry is often a distorted T-shape.

A hypothetical energy profile for the Suzuki coupling to form this compound is depicted below. The relative energies are illustrative and intended to show the general features of the reaction pathway.

Illustrative Energy Profile for Suzuki Coupling

Reactants: (3-chloro-6-phenylpyridazine + vinylboronic acid + Pd(0) catalyst) - Relative Energy: 0 kcal/mol

Oxidative Addition TS: [Pd(II)(pyridazinyl)(Cl)] - Relative Energy: +15 to +25 kcal/mol (often the highest barrier)

Pd(II) Intermediate: Pd(II)(pyridazinyl)(Cl)L₂ - Relative Energy: -5 to -10 kcal/mol

Transmetalation TS: [Vinyl-B(OH)₃-Pd(II)] complex - Relative Energy: +10 to +20 kcal/mol

Diorganopalladium(II) Intermediate: Pd(II)(pyridazinyl)(vinyl)L₂ - Relative Energy: -10 to -15 kcal/mol

Reductive Elimination TS: Distorted complex leading to C-C bond formation - Relative Energy: +5 to +15 kcal/mol

Products: (this compound + Pd(0) catalyst) - Relative Energy: Exergonic (negative kcal/mol)

DFT calculations on the reaction of tetrazines with alkynyl sulfides to form pyridazines have shown that the cycloaddition step has a higher activation energy than the subsequent nitrogen elimination. organic-chemistry.org Similarly, semi-empirical PM3 calculations have been used to determine the reaction mechanism, including transition states and intermediates, for the formation of pyridazinone systems from furan-2,3-diones and hydrazides, identifying the rate-determining step. sioc.ac.cn These studies underscore the power of computational methods in elucidating complex reaction pathways in pyridazine chemistry.

Theoretical and Computational Chemistry of 3 Ethenyl 6 Phenylpyridazine

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net Studies on related pyridazine (B1198779) derivatives frequently employ DFT methods, such as the B3LYP hybrid functional, combined with basis sets like 6-31G* or 6-311G(d,p), to simulate molecular and electronic structures. gsconlinepress.comscholarsresearchlibrary.comscholarsresearchlibrary.com

For 3-Ethenyl-6-phenylpyridazine, DFT calculations would be instrumental in determining key quantum chemical parameters. These parameters, including electronegativity (χ), global hardness (η), and global softness (S), help in predicting the molecule's reactivity and stability. gsconlinepress.com For instance, DFT has been successfully used to investigate the electronic properties and reactivity of various pyridazine derivatives, correlating calculated parameters with observed chemical behaviors. mdpi.comnih.gov The application of DFT can elucidate how the ethenyl and phenyl substituents modulate the electronic environment of the core pyridazine ring.

Table 1: Predicted Quantum Chemical Parameters for Pyridazine Derivatives Note: Values are representative and based on DFT studies of analogous pyridazine compounds. gsconlinepress.com

| Parameter | Symbol | Predicted Significance |

| Electronegativity | χ | Describes the tendency of the molecule to attract electrons. |

| Dipole Moment | µ | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Global Hardness | η | Measures the resistance to change in its electron distribution. |

| Global Softness | S | The reciprocal of global hardness, indicating how easily the molecule can undergo electronic changes. |

| Electrophilicity Index | ω | Quantifies the molecule's ability to act as an electrophile. |

While DFT is prevalent, other computational methodologies also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. ajchem-a.com These methods can be computationally intensive but provide a fundamental understanding of the electronic structure.

Semi-empirical methods, which use parameters derived from experimental data to simplify calculations, offer a faster but potentially less accurate alternative. These methods can be useful for preliminary analyses of large systems or for exploring broad conformational landscapes before applying more rigorous DFT or ab initio calculations. The choice of method depends on the desired balance between accuracy and computational resources.

Molecular Geometry, Conformational Landscape, and Energetics

The three-dimensional arrangement of atoms in this compound, its molecular geometry, is a critical determinant of its properties. Computational methods are used to find the optimized geometry corresponding to the minimum energy state of the molecule. For this compound, a key feature is the rotational freedom between the phenyl group and the pyridazine ring, as well as between the ethenyl group and the pyridazine ring.

Theoretical calculations can map the potential energy surface associated with the rotation around these single bonds. This analysis reveals the most stable conformations and the energy barriers between them. X-ray crystallography studies on similar compounds, such as 3,4,5-trichloro-6-phenylpyridazine, have shown that the phenyl and pyridazine rings can be almost orthogonal to each other, a conformation that minimizes steric hindrance. dur.ac.uk DFT calculations would likely predict a similar non-planar arrangement for this compound as a low-energy conformation. Bond lengths and angles are also precisely predicted through these geometric optimizations. dur.ac.uk

Table 2: Predicted Optimized Geometrical Parameters for a Phenylpyridazine Moiety Note: Data is representative, based on calculations for related structures. dur.ac.uk

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | N1-N2 | ~1.34 Å |

| Bond Length | N2-C1 | ~1.33 Å |

| Bond Length | C-C (pyridazine ring) | ~1.38 - 1.41 Å |

| Bond Angle | C-N-N | ~118° - 120° |

| Dihedral Angle | Phenyl-Pyridazine | ~70° - 90° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. iupac.orglibretexts.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. gsconlinepress.com The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.comscholarsresearchlibrary.com A smaller energy gap generally implies higher reactivity. ajchem-a.com In pyridazine derivatives, the HOMO is often distributed over the π-system of the rings, while the LUMO is also a π* orbital. researchgate.net The precise distribution on the phenyl and ethenyl substituents would influence the molecule's role in potential chemical reactions, such as cycloadditions or electrophilic/nucleophilic substitutions. wikipedia.org

Table 3: Representative Frontier Molecular Orbital Energies for Pyridazine Derivatives Note: Values are illustrative, based on theoretical studies of similar compounds. gsconlinepress.comscholarsresearchlibrary.com

| Orbital | Typical Energy (eV) | Implication |

| HOMO | -5.4 to -6.6 eV | Electron-donating capability |

| LUMO | -2.1 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 3.0 to 4.2 eV | Chemical reactivity and kinetic stability |

Computational Prediction of Spectroscopic Parameters (excluding experimental data listing)

Computational chemistry can predict various spectroscopic parameters, providing theoretical spectra that are invaluable for interpreting experimental results. For this compound, DFT calculations can be used to compute its vibrational frequencies. univ-saida.dz This theoretical infrared (IR) and Raman spectrum helps in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretches, C=N vibrations of the pyridazine ring, and vibrations of the phenyl and ethenyl groups.

Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra (UV-Visible). scholarsresearchlibrary.comscholarsresearchlibrary.com These calculations yield the excitation energies and oscillator strengths of electronic transitions, typically π-π* transitions in conjugated systems like this one. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated with high accuracy, aiding in the structural elucidation of the molecule by correlating theoretical shifts with experimental data. acs.org

Theoretical Modeling of Reaction Mechanisms and Activation Energies

Beyond predicting static properties and reactivity indices, computational chemistry allows for the detailed modeling of entire reaction pathways. For this compound, theoretical methods can be used to investigate potential reactions, such as its synthesis or subsequent transformations.

This involves locating the transition state (TS) structures for each step of a proposed mechanism and calculating the corresponding activation energies (the energy barrier that must be overcome for the reaction to proceed). By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified. For example, in studying the synthesis of pyridazine derivatives via cross-coupling reactions, DFT can model the catalytic cycle, identifying key intermediates and transition states to explain the observed regioselectivity and efficiency. dur.ac.uk Similarly, the mechanisms of its potential cycloaddition reactions via the ethenyl group could be explored, providing a comprehensive understanding of its chemical behavior at a molecular level. nih.gov

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment plays a crucial role in determining the three-dimensional structure and chemical behavior of molecules. numberanalytics.comrsc.orgwikipedia.org For this compound, the surrounding solvent can influence both its stable conformation and its reactivity in chemical transformations through various non-covalent interactions such as dipole-dipole interactions, hydrogen bonding, and van der Waals forces. wikipedia.org Computational and theoretical chemistry provide powerful tools to investigate these influences, offering insights into how solvent choice can be used to control reaction outcomes. rsc.org

The influence of a solvent on molecular properties arises from the differential stabilization of the ground state, transition states, and products of a reaction. rsc.orgwikipedia.org Solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds. The interaction of this compound with different solvent types is expected to have a significant impact on its conformational equilibrium and the energy barriers of its potential reactions.

Molecular Conformation in Different Solvents

The conformation of this compound is primarily defined by the dihedral angle between the phenyl and pyridazine rings. This orientation is influenced by a balance of steric hindrance and electronic effects. The presence of a solvent can alter this balance.

Theoretical studies often employ implicit solvent models, such as the Conductor-like Polarisable Continuum Model (CPCM), to simulate the bulk effect of the solvent. frontiersin.orgnih.gov These models treat the solvent as a continuous medium with a specific dielectric constant. For more specific interactions, particularly hydrogen bonding, explicit solvent models where individual solvent molecules are included in the calculation are necessary to provide a more accurate picture. nih.govnih.gov

Experimental techniques like ¹H-NMR titration can be used to probe the specific interactions between a solute and solvent molecules. frontiersin.orgnih.gov By observing changes in the chemical shifts of the solute's protons upon the addition of a solvent, it is possible to determine the nature and extent of the formation of a solvent sphere around the molecule. frontiersin.orgnih.gov

Below is a hypothetical data table illustrating the potential effect of different solvents on the dihedral angle of this compound, as might be predicted from computational studies.

| Solvent | Dielectric Constant (ε) | Predicted Dihedral Angle (°) | Predominant Solute-Solvent Interaction |

| Gas Phase | 1.0 | 35.2 | - |

| n-Hexane | 1.9 | 34.8 | Van der Waals |

| Toluene | 2.4 | 33.5 | π-π stacking, Van der Waals |

| Chloroform | 4.8 | 31.7 | Dipole-dipole, weak H-bond |

| Acetone | 20.7 | 29.5 | Dipole-dipole |

| Ethanol | 24.6 | 28.1 | Hydrogen bonding, Dipole-dipole |

| Water | 78.4 | 26.9 | Hydrogen bonding, Dipole-dipole |

Note: The data in this table is illustrative and based on general principles of solvent effects. Actual values would need to be determined through specific experimental or computational studies on this compound.

Solvent Effects on Reactivity

The reactivity of this compound is centered around the electron-deficient pyridazine ring and the reactive ethenyl group. Solvents can significantly modulate the rates and selectivity of reactions involving these functional groups. numberanalytics.comrsc.orgnih.gov

For instance, in a hypothetical Diels-Alder reaction where the ethenyl group acts as a dienophile, the solvent polarity can influence the reaction rate. According to the Hughes-Ingold rules, reactions that proceed through a more polar transition state than the reactants are accelerated in more polar solvents. wikipedia.org The stabilization of a charged or highly polar transition state by a polar solvent lowers the activation energy of the reaction. numberanalytics.com

Furthermore, in reactions involving charged intermediates or reagents, the choice between protic and aprotic solvents becomes critical. Protic solvents can solvate both cations and anions effectively, but they can also deactivate nucleophiles through hydrogen bonding. wikipedia.org In contrast, polar aprotic solvents are excellent at solvating cations but less so for anions, which can enhance the reactivity of anionic nucleophiles.

The table below provides a theoretical overview of how solvent choice might impact the relative rate of a hypothetical nucleophilic addition to the ethenyl group of this compound, assuming a reaction that proceeds through a polar, anionic transition state.

| Solvent | Solvent Type | Predicted Relative Rate Constant (k_rel) | Rationale |

| n-Hexane | Non-polar Aprotic | 1 | Poor stabilization of the polar transition state. |

| Dichloromethane | Polar Aprotic | 15 | Moderate stabilization of the transition state. |

| Acetone | Polar Aprotic | 100 | Good stabilization of the transition state. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 500 | Strong stabilization of the transition state; enhances nucleophilicity. |

| Ethanol | Polar Protic | 50 | Stabilization of the transition state is offset by solvation and deactivation of the nucleophile. |

| Water | Polar Protic | 25 | Strong stabilization of the transition state but also strong deactivation of the nucleophile through hydrogen bonding. |

Note: The data in this table is for illustrative purposes to demonstrate the principles of solvent effects on reactivity and is not based on experimentally verified results for this compound.

Reactivity Profiles and Derivatization Strategies of 3 Ethenyl 6 Phenylpyridazine

Transformations Involving the Ethenyl Moiety

The ethenyl group in 3-ethenyl-6-phenylpyridazine is a key site for a variety of chemical transformations, including addition reactions, cycloadditions, and polymerization. The reactivity of this vinyl group is influenced by the electron-withdrawing nature of the adjacent pyridazine (B1198779) ring.

Electrophilic and Nucleophilic Additions to the Vinyl Group

While specific studies on the electrophilic and nucleophilic addition to this compound are not extensively documented, the reactivity can be inferred from the general behavior of vinyl-substituted azaarenes. The electron-deficient character of the pyridazine ring is expected to deactivate the vinyl group towards electrophilic attack compared to simple alkenes. However, under forcing conditions or with strong electrophiles, addition reactions are plausible.

Conversely, the polarization of the double bond by the pyridazine ring should make the β-carbon of the vinyl group susceptible to nucleophilic attack, a process known as conjugate or Michael addition. This type of reaction would be facilitated by strong nucleophiles and could lead to a variety of functionalized pyridazine derivatives.

| Reaction Type | Reagents and Conditions | Expected Product | Note |

| Electrophilic Addition (e.g., Hydrohalogenation) | H-X (X = Cl, Br, I) | 3-(1-Haloethyl)-6-phenylpyridazine | Reaction likely requires strong acids or catalysts due to the deactivating effect of the pyridazine ring. |

| Nucleophilic Addition (Michael Addition) | Nu-H (e.g., R₂NH, RSH, RO⁻) | 3-(2-Nucleophiloylethyl)-6-phenylpyridazine | Facilitated by the electron-withdrawing pyridazine ring. |

Cycloaddition Reactions (e.g., Diels-Alder) of the Ethenyl Unit

The ethenyl group of this compound can act as a dienophile in Diels-Alder reactions. Vinyl-substituted azaarenes, including vinylpyridines and by extension vinylpyridazines, are generally challenging dienophiles in thermal Diels-Alder reactions. However, their reactivity can be significantly enhanced by the use of Lewis acids. nih.gov Lewis acid coordination to one of the nitrogen atoms of the pyridazine ring would further lower the energy of the LUMO of the dienophile, facilitating the [4+2] cycloaddition with various dienes. nih.gov This approach provides a pathway to complex, cyclohexyl-appended pyridazine structures. nih.gov

In addition to acting as a dienophile, the vinylpyridazine moiety can participate in other types of cycloadditions. For instance, [3+2] cycloaddition reactions involving pyridazinium ylides with activated alkynes are known to produce pyrrolopyridazine derivatives. mdpi.com While not directly demonstrated with this compound, similar reactivity could be envisioned.

| Cycloaddition Type | Reactants and Conditions | Product Type | Key Findings |

| Diels-Alder [4+2] | Unactivated dienes, BF₃·OEt₂ | Cyclohexyl-substituted pyridazines | Lewis acid promotion is crucial for high yields and selectivity. nih.gov |

| Intramolecular Diels-Alder | N-alkenyl-vinylpyridazines | Fused pyridopyridazines | A potential route for constructing polycyclic systems. sgst.cn |

| [3+2] Cycloaddition | Pyridazinium ylides and alkynes | Pyrrolopyridazine derivatives | Demonstrates the versatility of the pyridazine ring in cycloadditions. mdpi.com |

Polymerization Methodologies and Controlled Polymer Architectures

Vinyl-substituted pyridazines are recognized as monomers that can undergo polymerization. google.com The polymerization of vinyl monomers can be initiated by free radicals, and controlled radical polymerization techniques offer a means to produce polymers with well-defined architectures. cmu.edugoogle.comicheme.org While specific studies on the homopolymerization of this compound are limited, cooligomers of 4-vinylpyridazine with styrene (B11656) have been successfully prepared using controlled free-radical polymerization. psu.edursc.org This suggests that this compound could also be employed in similar polymerization schemes to create novel materials.

The development of living polymerization techniques has expanded the possibilities for creating complex polymer structures, such as block copolymers, with precise control over molecular weight and low polydispersity. wikipedia.org These methods could potentially be applied to this compound to synthesize functional polymers with pyridazine moieties in the side chains, which may have interesting optical or material properties. researchgate.net

| Polymerization Type | Initiator/Catalyst | Polymer Architecture | Potential Application |

| Free Radical Polymerization | AIBN, Peroxides | Homopolymers, Random Copolymers | Production of functional polymers. icheme.org |

| Controlled Radical Polymerization (e.g., RAFT) | Chain Transfer Agents | Well-defined block and graft copolymers | Materials with tailored properties. psu.edursc.org |

| Living Polymerization | Anionic or Cationic Initiators | Polymers with controlled molecular weight and end-groups | Synthesis of advanced polymer materials. wikipedia.org |

Reactions of the Phenyl Substituent

The phenyl group attached to the pyridazine ring is susceptible to electrophilic aromatic substitution and can be functionalized through directed metalation, offering further avenues for derivatization.

Electrophilic Aromatic Substitution Reactions

The pyridazine ring is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. sphinxsai.comwikipedia.org Consequently, harsher reaction conditions are generally required compared to the substitution of benzene (B151609) itself. sphinxsai.com The directing effect of the 6-pyridazinyl substituent is anticipated to be meta-directing with respect to the pyridazine ring due to its electron-withdrawing nature. However, some studies on related phenyl-substituted heterocyclic systems have shown substitution at the para-position. For example, the nitration of 2-phenylimidazo[1,2-b]pyridazines results in the introduction of a nitro group at the para-position of the phenyl ring. srce.hr Similarly, studies on the nitration of 3-phenylpyridine (B14346) have also shown the formation of the para-nitro product. ntnu.no This suggests that the outcome of electrophilic substitution on the phenyl ring of this compound may be influenced by a combination of electronic and steric factors, and potentially by the specific reaction conditions.

| Reaction | Reagents | Expected Major Product(s) | Controlling Factors |

| Nitration | HNO₃/H₂SO₄ | 3-Ethenyl-6-(4-nitrophenyl)pyridazine and/or 3-Ethenyl-6-(3-nitrophenyl)pyridazine | The electron-withdrawing pyridazine ring deactivates the phenyl group. The position of substitution (meta vs. para) can be influenced by the specific heterocyclic system. srce.hrntnu.no |

| Halogenation | X₂/FeX₃ (X=Cl, Br) | 3-Ethenyl-6-(4-halophenyl)pyridazine and/or 3-Ethenyl-6-(3-halophenyl)pyridazine | Requires a Lewis acid catalyst. wikipedia.org |

| Sulfonation | Fuming H₂SO₄ | 4-(6-Ethenylpyridazin-3-yl)benzenesulfonic acid and/or 3-(6-Ethenylpyridazin-3-yl)benzenesulfonic acid | Typically requires harsh conditions. sphinxsai.com |

| Friedel-Crafts Acylation/Alkylation | RCOCl/AlCl₃ or RCl/AlCl₃ | Likely to be challenging due to the deactivating nature of the pyridazine ring. | The reaction is often inhibited by the deactivating effect of the heterocyclic ring. wikipedia.org |

Directed Metalation and Further Functionalization

A powerful strategy for the regioselective functionalization of the phenyl ring is directed ortho-metalation (DoM). wikipedia.org In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.org For 3-phenylpyridazine (B76906), the nitrogen atoms of the pyridazine ring can serve as the directing group. Studies have shown that 3-phenylpyridazine can undergo regioselective ortho-metalation on the phenyl ring when treated with a strong base like lithium 2,2,6,6-tetramethylpiperidide (LTMP). researchgate.net The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of substituents at the ortho-position of the phenyl ring. researchgate.netharvard.edu This method provides a reliable route to 2,6-disubstituted phenyl-pyridazine derivatives.

| Reaction Sequence | Reagents | Intermediate | Final Product |

| Directed ortho-Metalation and Electrophilic Quench | 1. LTMP or TMPZnCl·LiCl 2. Electrophile (E⁺) | Ortho-lithiated or -zincated this compound | 3-Ethenyl-6-(2-substituted-phenyl)pyridazine |

This methodology offers a significant advantage over classical electrophilic aromatic substitution by providing access to ortho-substituted derivatives that are otherwise difficult to obtain.

Reactivity of the Pyridazine Heterocyclic Core

The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an electron-deficient aromatic system. researchgate.net This electron deficiency is a key determinant of its reactivity.

Due to its electron-deficient nature, the pyridazine nucleus is particularly susceptible to nucleophilic attack. thieme-connect.de Unlike pyridine, where nucleophilic attack often occurs at the carbon adjacent to the nitrogen, in the unsubstituted pyridazine ring, the C4 and C5 positions are the preferred sites for such reactions, as seen in Chichibabin-type aminations. thieme-connect.de The presence of substituents, such as the phenyl group at C6 and the ethenyl group at C3 in this compound, will influence the regioselectivity of nucleophilic attack. The electron-withdrawing nature of the pyridazine ring can activate the carbon atoms for attack.

Electrophilic substitution at the carbon atoms of the pyridazine ring is generally difficult and often requires harsh reaction conditions. dur.ac.uk Instead, electrophilic attack typically occurs at one of the ring nitrogen atoms, leading to the formation of pyridazinium cations. dur.ac.uk The formation of a dication by attack at both nitrogen atoms is significantly more challenging and requires potent alkylating agents. dur.ac.uk

The pyridazine ring can undergo both oxidative and reductive transformations. Oxidation can lead to the formation of N-oxides, which can further modify the reactivity of the ring, often facilitating subsequent substitution reactions. The reduction of the pyridazine ring can lead to dihydropyridazine (B8628806), tetrahydropyridazine, or piperidazine derivatives, depending on the reducing agent and reaction conditions. For instance, the reduction of 3-hydrazinopyridazines has been shown to yield the corresponding amino derivatives. thieme-connect.de

Pyridazines can participate as the diene component in inverse-electron-demand Diels-Alder reactions. nih.gov This type of cycloaddition is particularly effective for electron-deficient dienes reacting with electron-rich dienophiles. synarchive.comsigmaaldrich.com The reactivity of the pyridazine system in these [4+2] cycloadditions is influenced by the number of nitrogen atoms in the ring, with reactivity generally increasing with the number of nitrogens (e.g., tetrazines > triazines > diazines). nih.gov The reaction of unsymmetrical pyridazines, such as 3-methyl-6-phenylpyridazine, has been studied, demonstrating the potential for regioselective cycloadditions. semanticscholar.orgarkat-usa.org The ethenyl group in this compound can also act as a dienophile in Diels-Alder reactions.

Regioselective and Chemoselective Functionalization

The presence of multiple reactive sites in this compound—the pyridazine ring, the ethenyl group, and the phenyl ring—makes regioselective and chemoselective functionalization a key aspect of its chemistry.

Regioselectivity refers to the preferential reaction at one specific site over other possible sites. For example, in nucleophilic additions to substituted pyridines, the position of attack is influenced by the electronic and steric effects of the substituents. cdnsciencepub.com Similarly, for this compound, a nucleophile could potentially attack the pyridazine ring or the ethenyl group. The specific conditions and reagents used will determine the outcome. Metalation, followed by reaction with an electrophile, is a powerful strategy for regioselective functionalization of N-heterocycles. d-nb.infouni-muenchen.de

Chemoselectivity is the selective reaction of one functional group in the presence of others. For instance, a reaction could be designed to selectively target the ethenyl group (e.g., through hydrogenation or epoxidation) while leaving the pyridazine and phenyl rings intact. Conversely, reactions can be directed to the pyridazine ring, such as palladium-catalyzed cross-coupling reactions at a halogenated position, without affecting the ethenyl group. researchgate.net

The table below summarizes potential regioselective and chemoselective reactions for this compound.

| Reaction Type | Reagent/Conditions | Potential Product | Selectivity |

| Nucleophilic Addition | Organolithium reagents | Addition to the pyridazine ring | Regioselective |

| Diels-Alder Reaction | Electron-rich alkene | Cycloadduct from pyridazine as diene | Regioselective |

| Hydrogenation | H₂, Pd/C | 3-Ethyl-6-phenylpyridazine | Chemoselective |

| Epoxidation | m-CPBA | 3-(Oxiran-2-yl)-6-phenylpyridazine | Chemoselective |

| Heck Coupling (at a halogenated precursor) | Alkene, Pd catalyst | Substituted pyridazine at the halogen position | Regioselective |

Synthesis of Complex Molecular Architectures from this compound

This compound is a versatile starting material for the synthesis of more complex molecules. The ethenyl group provides a handle for various transformations, while the pyridazine core can be further functionalized or incorporated into larger heterocyclic systems.

One of the primary methods for elaborating the structure is through cross-coupling reactions. For example, the synthesis of this compound itself can be achieved via a Stille or Suzuki coupling reaction from a halogenated pyridazine precursor, such as 3-chloro-6-phenylpyridazine (B182944), and an appropriate vinyl-containing organometallic reagent. google.com

The ethenyl group can be transformed into a variety of other functional groups. For instance, oxidation can yield a carboxylic acid or an aldehyde, while hydroboration-oxidation would lead to an alcohol. These transformations open up avenues for further derivatization, such as esterification or amidation.

The pyridazine ring itself can be a scaffold for building fused heterocyclic systems. For example, reactions involving the nitrogen atoms or adjacent carbon atoms can lead to the formation of pyridazino[4,5-b]pyridines or other polycyclic aromatic systems. researchgate.netnih.gov The synthesis of various fused pyridazine derivatives has been reported, highlighting the versatility of the pyridazine core in constructing complex molecular frameworks. researchgate.netnih.gov

Advanced Applications and Future Directions in 3 Ethenyl 6 Phenylpyridazine Research Excluding Prohibited Areas

Role as a Versatile Synthetic Building Block in Organic Chemistry

In organic synthesis, the value of a building block is determined by its ability to reliably introduce specific structural motifs and functional groups into a target molecule. researchgate.net The 3-ethenyl-6-phenylpyridazine scaffold is a quintessential example of a versatile building block, offering multiple reaction sites that can be addressed with high selectivity. The pyridazine (B1198779) core itself is considered a "privileged structure" in medicinal chemistry, but its utility extends into materials science as a stable, electron-deficient aromatic system. ptfarm.pl The true synthetic versatility, however, comes from the interplay between the pyridazine ring, the phenyl substituent, and the ethenyl group.

The ethenyl group, in particular, serves as a key reactive handle. It is susceptible to a wide range of transformations common to alkenes, including addition reactions, oxidations, and reductions. Crucially, it is an ideal functional group for participating in pericyclic reactions and polymerizations, allowing for the extension of the molecular framework in multiple dimensions.

Precursor for Advanced Heterocyclic Systems and Fused Rings

The construction of polycyclic and fused heterocyclic systems is a cornerstone of modern organic chemistry, providing access to molecules with unique three-dimensional shapes and electronic properties. nih.govijirset.com The ethenyl group on the pyridazine ring is an excellent precursor for creating such advanced systems, primarily through cycloaddition and cyclization reactions.

One powerful strategy involves the intramolecular cyclization of vinylpyridazines. For example, studies on related 5-amino-4-vinyl-3(2H)-pyridazinones have shown that they undergo thermal isomerization to generate tetrahydropyrido[2,3-d]pyridazines, a fused heterocyclic system. arkat-usa.org This type of reaction, driven by a tert-amino effect, forges a new carbon-carbon bond between the vinyl group and the neighboring ring, demonstrating the potential of the vinyl moiety to participate in complex ring-forming cascades. arkat-usa.org

Furthermore, the ethenyl group can act as a dienophile in Diels-Alder reactions, a classic method for forming six-membered rings. mnstate.edumsu.edu While specific Diels-Alder reactions involving this compound are not extensively documented, the principle is well-established for vinyl-substituted heterocycles. For instance, vinyl pyridines can undergo photochemical [2+2] cycloadditions with other olefins, suggesting that this compound could be used to construct cyclobutane-fused derivatives under photochemical conditions. nih.gov

The pyridazine ring itself can participate in inverse-electron-demand Diels-Alder reactions, where the electron-deficient diazine ring acts as the diene. acs.orgnih.gov In this context, the ethenyl group could function as an intramolecular dienophile or as a point for further functionalization after the initial cycloaddition has occurred, leading to highly complex, multi-ring systems. Research on related 1,2,3-triazines and 1,2,4,5-tetrazines shows they readily react with various dienophiles to produce pyridazines and other heterocycles, highlighting the broad utility of azadiene cycloadditions in heterocyclic synthesis. acs.orgnih.govarkat-usa.orgresearchgate.net

Table 1: Potential Reactions for Fused Heterocycle Synthesis from Vinylpyridazines

| Reaction Type | Reactant(s) | Resulting Fused System | Reference(s) |

|---|---|---|---|

| Thermal Isomerization | 5-Amino-4-vinyl-3(2H)-pyridazinone | Tetrahydropyrido[2,3-d]pyridazine | arkat-usa.org |

| [2+2] Photocycloaddition | Acyclic Vinyl Pyridine + N-Vinylacetamide | Cyclobutane-fused Pyridine | nih.gov |

| Inverse-Demand Diels-Alder | 1,2,3-Triazine + Ynamine | Pyridazine | acs.org |

| Inverse-Demand Diels-Alder | 1,2,4,5-Tetrazine + Aldehyde/Ketone | Pyridazine | arkat-usa.orgresearchgate.net |

Intermediate in Multi-Step Organic Synthesis (non-biological targets)

A multi-step organic synthesis requires intermediates that are stable enough to be carried through several steps but reactive enough to undergo desired transformations. beilstein-journals.org this compound fits this description well. Its synthesis would likely involve establishing the core 6-phenylpyridazine structure, for instance from the cyclization of a 1,4-dicarbonyl compound with hydrazine (B178648) hydrate (B1144303), followed by the introduction of the ethenyl group. acs.org This could be achieved through a cross-coupling reaction (e.g., Stille or Suzuki coupling) on a halogenated precursor like 3-chloro-6-phenylpyridazine (B182944). ptfarm.pl

Once formed, this compound serves as a versatile intermediate. The ethenyl group can be selectively transformed without affecting the aromatic core. For example:

Oxidation: Ozonolysis or dihydroxylation would convert the vinyl group into an aldehyde or a diol, respectively. These new functional groups can then be used in subsequent steps, such as condensations or further elaborations.

Reduction: Catalytic hydrogenation would selectively reduce the vinyl group to an ethyl group, yielding 3-ethyl-6-phenylpyridazine, allowing for precise tuning of the substituent's steric and electronic properties.

Cross-Coupling: The vinyl group can participate in reactions like the Heck coupling, further extending the carbon skeleton.

This reactivity makes it a valuable intermediate for creating complex molecules for materials science, such as the rod-like conjugated molecules with vinylpyridazine units that have been synthesized for their light-emitting properties. clockss.orgresearchgate.net

Applications in Catalysis and Ligand Design (if applicable)

The structural features of this compound make it an attractive candidate for ligand design in transition-metal catalysis. The two adjacent nitrogen atoms of the pyridazine ring can act as a bidentate chelate, binding to a metal center. The presence of the C6-phenyl group is also significant, as the 2-phenylpyridine (B120327) motif is a classic cyclometalating ligand used to create highly stable and efficient catalysts, particularly with iridium(III) and rhodium(III) for applications in photoredox catalysis and C-H activation. rsc.orgrsc.orgnih.gov

While specific catalytic applications of this compound are an emerging area, its design principles can be inferred from related systems. The pyridazine moiety can bridge two metal centers or act as a key component in pincer ligands. nih.gov The electronic properties of the catalyst can be fine-tuned by modifying the substituents on the pyridazine or phenyl rings. The electron-deficient nature of the pyridazine ring can influence the redox potential of the metal center, which is a critical parameter in catalysis.

The ethenyl group offers two primary advantages in ligand design:

Immobilization: The vinyl group allows the ligand to be polymerized or grafted onto a solid support, such as a polymer resin or silica (B1680970) gel. This facilitates catalyst recovery and reuse, a key principle of green chemistry.

Polymeric Catalysts: The molecule can be used as a monomer to create a polymer with catalytically active sites along its backbone. This can lead to cooperative effects between adjacent metal centers and the creation of a unique catalytic microenvironment.

Bimetallic photocatalysts where a pyridazine-like ligand bridges an iridium(III) photosensitizer and a palladium(II) catalytic center have been developed for Suzuki-Miyaura coupling reactions. rsc.org A ligand based on this compound could be incorporated into similar architectures for a range of catalytic cross-coupling reactions.

Design Principles for Advanced Materials Utilizing this compound

The development of advanced materials with tailored optical, electronic, or mechanical properties often relies on the rational design of molecular building blocks. This compound is a promising candidate for this purpose, with clear pathways toward both polymeric and supramolecular materials.

Exploration of Monomer Synthesis for Polymeric Structures

The presence of a vinyl group makes this compound a natural monomer for addition polymerization. The synthesis of poly(3-vinylpyridazine) has been reported, and the resulting polymer was found to form semiconducting adducts with iodine, demonstrating the potential for creating electronically active materials from this class of monomers. rsc.orgrsc.org

By analogy with other vinyl-heterocyclic polymers like poly(4-vinylpyridine), it is expected that poly(this compound) would be a thermally stable polymer with a high glass transition temperature due to the rigid pyridazine and phenyl groups. tandfonline.comnih.gov The phenyl group would also enhance the solubility of the polymer in organic solvents compared to the unsubstituted poly(vinylpyridazine).

The resulting polymer, poly(this compound), would have a unique combination of properties:

Electronic Properties: The conjugated pyridazine-phenyl side chains could lead to interesting photophysical behaviors, including fluorescence and potential for use in organic light-emitting devices (OLEDs). The nitrogen atoms could be protonated or complexed to tune these properties.

Functional Materials: The polymer backbone could serve as a scaffold for creating more complex materials. For example, copolymers could be formed with other vinyl monomers to fine-tune the material's properties. nih.govnih.gov The pyridazine nitrogens could also be quaternized to create polyelectrolytes or ionic polymers. tandfonline.com

Table 2: Properties and Applications of Related Vinyl-Heterocyclic Polymers

| Monomer | Polymer | Key Properties / Applications | Reference(s) |

|---|---|---|---|

| 3-Vinylpyridazine | Poly(3-vinylpyridazine) | Forms semiconducting adducts with iodine | rsc.orgrsc.org |

| 4-Vinylpyridine (copolymer with Styrene) | Poly(4-vinylpyridine-co-styrene) with sulfobetaine (B10348) moieties | Ionic polymer with reversible redox behavior | tandfonline.com |

| 4-Vinylpyridine (copolymer with Styrene) | Poly(4-vinylpyridine-co-styrene) with azobenzonitrile moieties | Irreversible redox properties, characteristic optical absorption | nih.gov |

| 2-Vinyl-6-phenylpyridazine-3(2H)-one | Copolymer | Listed as a monomer for copolymerization reactions | copoldb.jp |

Molecular Design for Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. nankai.edu.cnnso-journal.org The rigid, planar, and aromatic nature of the this compound core makes it an excellent candidate for designing self-assembling systems.

The key design principles for creating supramolecular assemblies with this molecule include:

π-π Stacking: The electron-deficient pyridazine ring and the electron-rich phenyl ring can engage in strong π-π stacking interactions, driving the molecules to arrange in ordered columns or sheets. This is a common strategy for creating organic semiconducting materials.

Hydrogen Bonding: While the parent molecule is not a hydrogen bond donor, the pyridazine nitrogens are hydrogen bond acceptors. Co-crystallization with hydrogen bond donors could lead to the formation of well-defined binary assemblies.

Metal Coordination: As discussed in the catalysis section, the pyridazine nitrogens can coordinate to metal ions. This can be used to build highly ordered, multi-component metallo-supramolecular architectures, such as cages, grids, or coordination polymers. rsc.org

Surface Assembly: When deposited on a surface like graphite (B72142) or gold, molecules like this can form highly ordered self-assembled monolayers. nih.gov The structure of these monolayers can be controlled by tuning the intermolecular and molecule-substrate interactions, offering a bottom-up approach to nanopatterning surfaces.

The ethenyl group adds another dimension to supramolecular design. It can be used to "lock in" a supramolecular assembly through subsequent polymerization, creating robust, covalently-linked nanostructures from a self-assembled template.

Emerging Reactivity and Unexplored Transformations

The unique structural arrangement of this compound, featuring a reactive vinyl group appended to an electron-deficient pyridazine core which is, in turn, linked to a phenyl ring, presents a rich landscape for exploring novel chemical transformations. While the classical reactivity of pyridazines and styrenic systems is established, modern synthetic methodologies open avenues for previously unexplored reactions. Research into related heterocyclic systems suggests several promising areas for investigation, focusing on photocatalysis, advanced C-H functionalization, and pericyclic reactions.

Photocatalytically-Induced Transformations:

Visible-light photocatalysis has emerged as a powerful tool for activating molecules under mild conditions, enabling transformations that are often difficult to achieve through traditional thermal methods. nih.gov For this compound, the ethenyl moiety is a prime target for photocatalytic reactions. Drawing parallels from studies on other vinyl-substituted pyridines, asymmetric [2+2] photocycloadditions could be explored. nih.gov In such a reaction, a chiral photocatalyst, upon excitation with visible light, could facilitate the cycloaddition of the ethenyl group with another alkene, potentially leading to the stereocontrolled synthesis of complex cyclobutane-containing pyridazines. nih.gov

Furthermore, the generation of radical species via photoredox catalysis offers a pathway to functionalize the vinyl group. nih.gov The photocatalyst can facilitate single-electron transfer to or from a suitable precursor, generating a radical that could add across the double bond of the ethenyl group. This strategy could enable the introduction of a wide array of functional groups, including alkyl, trifluoromethyl, or amino groups, expanding the chemical space accessible from the parent molecule.

Transition Metal-Catalyzed C–H Functionalization:

The direct functionalization of carbon-hydrogen (C–H) bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient route to complex molecules by avoiding pre-functionalization steps. sigmaaldrich.comumich.edu The this compound scaffold possesses multiple C–H bonds across both the phenyl and pyridazine rings, making it an ideal candidate for late-stage diversification.

Recent advancements in palladium, rhodium, and iridium catalysis have enabled the C–H functionalization of electron-deficient heterocycles like pyridine. rsc.orgbeilstein-journals.org These methods could be adapted to selectively introduce aryl, alkyl, or other functional groups at specific positions on the pyridazine or phenyl rings of the target molecule. A significant challenge lies in controlling the regioselectivity of these reactions, directing the catalyst to a specific C–H bond among many. The nitrogen atoms of the pyridazine ring can act as directing groups, but their influence must be carefully balanced against the inherent reactivity of the different C–H bonds. rsc.org Non-directed C-H functionalization, accelerated by specialized ligands, also presents a viable, complementary strategy to access sites that are distant from the directing influence of the nitrogen atoms. nih.gov

Pericyclic and Cycloaddition Reactions:

The ethenyl group serves as a versatile handle for various pericyclic reactions. msu.edu As a dienophile, it can participate in [4+2] cycloadditions (Diels-Alder reactions) with a wide range of dienes to construct new six-membered rings fused to the pyridazine core. libretexts.org This approach offers a powerful method for rapidly increasing molecular complexity and accessing novel polycyclic heterocyclic systems.

Moreover, the pyridazine ring itself can, under certain conditions, participate in inverse-electron-demand Diels-Alder (iEDDA) reactions, where the electron-deficient diazine ring acts as the diene. researchgate.netacs.org The reaction of this compound with electron-rich dienophiles like ynamines or enamines is a largely unexplored area that could lead to the formation of new aromatic or heterocyclic systems through a cycloaddition-elimination sequence. acs.org

Below is a table summarizing potential emerging reactions for this compound.

| Reaction Class | Reactive Site | Potential Transformation | Key Enabling Technology | Potential Outcome |

| Photocatalysis | Ethenyl Group | Asymmetric [2+2] Cycloaddition | Chiral Photocatalysts, Visible Light | Chiral cyclobutane-pyridazines nih.gov |

| C–H Functionalization | Phenyl/Pyridazine Rings | Direct Arylation, Alkylation, or Alkenylation | Transition Metal Catalysis (Pd, Rh, Ir) | Late-stage diversification of the core scaffold rsc.orgbeilstein-journals.org |

| Pericyclic Reactions | Ethenyl Group | [4+2] Diels-Alder Cycloaddition | Thermal or Lewis Acid Catalysis | Fused polycyclic heterocyclic systems libretexts.org |

| iEDDA Reaction | Pyridazine Ring | [4+2] Cycloaddition with electron-rich alkenes | Thermal Activation | Synthesis of novel bicyclic or substituted aromatic systems researchgate.netacs.org |

Challenges and Prospects for Future Research in this compound Chemistry

While the potential for novel reactivity is significant, the advancement of this compound chemistry is accompanied by several key challenges. Overcoming these hurdles will be crucial for unlocking the full synthetic potential of this scaffold and paving the way for new applications.

Primary Challenges:

The foremost challenge in the chemistry of this compound is achieving selectivity . The molecule contains three distinct reactive domains: the ethenyl double bond, the C-H bonds of the phenyl ring, and the C-H bonds and nitrogen atoms of the electron-deficient pyridazine ring. Many catalytic systems could potentially interact with multiple sites. For instance, in transition metal-catalyzed C–H functionalization, achieving regioselectivity for a specific C-H bond on either the phenyl or pyridazine ring, while leaving the vinyl group untouched, requires highly specific catalyst and ligand systems. rsc.orgnih.gov Conversely, reactions targeting the vinyl group must avoid undesired side reactions at the aromatic rings.

Another significant challenge is the potential for polymerization . The ethenyl group is susceptible to polymerization under conditions that involve radicals or certain transition metal catalysts, which could lead to low yields of the desired monomeric product and complex purification issues.

Finally, the development of sustainable and efficient synthetic routes remains a persistent goal. numberanalytics.com Future research should focus on methods that utilize earth-abundant metal catalysts or metal-free conditions, operate at lower temperatures, and minimize waste generation. rsc.org

Prospects for Future Research:

Despite the challenges, the prospects for future research are promising. The development of selective synthetic methodologies will be a primary focus. This will involve the design of new catalysts and ligands that can differentiate between the various reactive sites on the molecule. umich.edu The exploration of orthogonal protecting group strategies could also provide a solution, by temporarily masking one reactive site while another is functionalized.

Success in selectively functionalizing this compound would provide access to a large library of novel derivatives. Given the broad range of biological activities reported for the pyridazine scaffold, these new compounds could be valuable for screening in drug discovery programs. rjptonline.orgacs.org